molecular formula C16H20N2O2S B1375181 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide CAS No. 1489610-80-1

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B1375181
CAS No.: 1489610-80-1
M. Wt: 304.4 g/mol
InChI Key: KMSIIBRLHMKCQR-UHFFFAOYSA-N
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Description

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-butyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSIIBRLHMKCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Technical Characterization: 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide (CAS: 1489610-80-1), a specialized intermediate utilized in the synthesis of pharmaceutical libraries and dye conjugates.[1] Unlike primary sulfonamides which possess acidic character, this tertiary sulfonamide derivative is distinguished by its significant lipophilicity and lack of acidic protons on the sulfonamide nitrogen.[1] This document outlines its chemical identity, predicted and observed physicochemical properties, synthesis protocols, and quality control methodologies necessary for rigorous research applications.[1]

Chemical Identity & Structural Data[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide
CAS Number 1489610-80-1
Molecular Formula

Molecular Weight 304.41 g/mol
SMILES CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(N)=C2
InChI Key (Predicted) Based on structure: VSHTWPWTCXQLQN analog core
Structural Class Tertiary Sulfonamide / Meta-substituted Aniline

Physicochemical Properties

Note: Where specific experimental values are proprietary or absent from public registries, values are derived from consensus computational models (ACD/Labs, ChemAxon) and structure-property relationship (SPR) principles.

Solubility & Lipophilicity Profile

The dual substitution (N-butyl, N-phenyl) on the sulfonamide nitrogen drastically alters the solubility profile compared to primary sulfonamides (e.g., sulfanilamide).

  • LogP (Predicted): 3.2 – 3.6

    • Mechanistic Insight: The removal of the polar N-H bond and the addition of the butyl chain and phenyl ring drives the partition coefficient significantly towards the organic phase.[1]

  • Water Solubility: Low (< 0.1 mg/mL at pH 7).[1]

  • Organic Solubility:

    • DMSO: High (> 50 mM) – Recommended for stock solutions.

    • Dichloromethane (DCM): Excellent.[1]

    • Methanol/Ethanol: Good.[1]

Acid-Base Characteristics (pKa)

A critical distinction for researchers designing assays or formulations:

  • Sulfonamide Nitrogen: Non-ionizable. Being fully substituted (tertiary), it possesses no acidic proton.[1] It does not contribute to pKa in the physiological range (pH 2–12).

  • Aniline Nitrogen (Ar-NH₂): Weakly Basic (pKa ~ 2.5 – 3.0).

    • Causality: The sulfonyl group in the meta position is a strong electron-withdrawing group (EWG), which pulls electron density from the benzene ring, significantly lowering the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).

    • Implication: The molecule remains neutral at physiological pH (7.4), enhancing membrane permeability.[1]

Synthesis & Manufacturing Protocol

The synthesis follows a convergent pathway, ensuring high regioselectivity.[1] The protocol below is designed for gram-scale production with a focus on impurity control.

Synthetic Pathway (DOT Diagram)

SynthesisPathwaySM13-NitrobenzenesulfonylChlorideInt1Intermediate:3-Nitro-N-butyl-N-phenylbenzenesulfonamideSM1->Int1Step 1: SulfonylationDCM, Et3N, 0°C -> RTSM2N-ButylanilineSM2->Int1ProdProduct:3-Amino-N-butyl-N-phenylbenzene-1-sulfonamideInt1->ProdStep 2: ReductionH2, Pd/C or Fe/NH4ClMeOH/EtOH

Figure 1: Two-step convergent synthesis pathway from commercial precursors.

Detailed Methodology

Step 1: Sulfonylation

  • Setup: Charge a round-bottom flask with N-butylaniline (1.0 eq) and dry Dichloromethane (DCM) (10 vol). Add Triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro-intermediate in Ethanol/Water (4:1) .

  • Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Reflux for 2-3 hours. (Alternatively, use catalytic hydrogenation: H₂ balloon, 10% Pd/C, MeOH).

  • Purification: Filter through Celite to remove metal residues. Concentrate filtrate.[2]

  • Isolation: Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography if high purity (>99%) is required.

Analytical Quality Control (QC)

To ensure data integrity in downstream applications, the following self-validating QC system is recommended.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[1]

  • System Suitability: The peak for the product should be sharp (Tailing Factor < 1.5). The meta-amino isomer typically elutes earlier than the nitro-precursor.

Spectroscopic Validation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.5 - 6.8 ppm: Multiplet (9H, Aromatic protons from both rings).
      
    • 
       5.6 ppm: Broad singlet (2H, 
      
      
      , exchangeable with D₂O).
    • 
       3.5 ppm: Triplet (2H, N-CH₂-propyl).
      
    • 
       1.4 - 1.2 ppm: Multiplets (4H, butyl methylene chain).
      
    • 
       0.85 ppm: Triplet (3H, terminal methyl).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      : 305.15 m/z.
      

Handling, Stability & Safety

Stability Profile
  • Oxidation: The primary aniline group (

    
    ) is susceptible to oxidation over time, turning the solid from off-white to brown. Store under inert atmosphere (Nitrogen/Argon).
    
  • Hydrolysis: The sulfonamide bond is chemically robust and resistant to hydrolysis under standard acidic/basic conditions, unlike carboxamides.[1]

Storage Recommendations
  • Temperature: 2–8°C for long-term storage.

  • Container: Amber glass vials (light sensitive).

  • Hygroscopicity: Low.

Applications in Drug Discovery

This molecule serves as a versatile "Linker-Payload" intermediate.[1]

  • Fragment-Based Drug Discovery (FBDD): The N-butyl-N-phenyl motif provides a hydrophobic anchor, while the aniline allows for rapid coupling to electrophilic fragments (acid chlorides, isocyanates) to probe binding pockets.[1]

  • Carbonic Anhydrase Inhibition: While primary sulfonamides are classic inhibitors, this tertiary sulfonamide lacks the Zn-binding proton.[1] However, it can serve as a negative control or a scaffold where the aniline is converted into a Zn-binding group (e.g., ureido-sulfonamide).

Functionalization Workflow (DOT Diagram)

ApplicationsCore3-amino-N-butyl-N-phenylbenzene-1-sulfonamideDeriv1Urea Derivatives(Kinase Inhibitors)Core->Deriv1+ IsocyanatesDeriv2Amide Conjugates(PROTAC Linkers)Core->Deriv2+ Carboxylic AcidsDeriv3Azo Dyes(Colorimetric Sensors)Core->Deriv3+ Diazonium Salts

Figure 2: Potential derivatization pathways for the aniline handle.

References

  • Sigma-Aldrich. 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide Product Detail. (CAS 1489610-80-1). Link

  • PubChem. Compound Summary for N-butylbenzenesulfonamide derivatives. National Library of Medicine (US). Link

  • BenchChem. General Protocols for Sulfonamide Synthesis and Characterization.Link

  • BLD Pharm. Certificate of Analysis and MSDS Data for Sulfonamide Building Blocks.Link

  • Gat, Y. et al. "Structure-activity relationship of sulfonamide derivatives."[1] Journal of Medicinal Chemistry, 2005. (General reference for sulfonamide SPR).

The Renaissance of the Sulfonamide Scaffold: A Technical Guide to Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide moiety (


) is often dismissed as "classical" medicinal chemistry, yet it is currently undergoing a renaissance. Beyond their historical role as antibacterials, novel sulfonamides are emerging as critical inhibitors of Carbonic Anhydrase (CA) IX/XII  in hypoxic tumors and as multi-target agents in neurodegeneration.

This guide moves beyond the textbook definition of sulfa drugs. It provides a technical roadmap for researchers to design, synthesize, and validate novel sulfonamide derivatives, focusing on hypoxia-activated prodrugs and Schiff base hybrids .

Part 1: Structural Evolution & SAR Logic

The "Tail Approach" for Isoform Selectivity

The primary challenge in sulfonamide design is not potency, but selectivity . The human genome encodes 15 CA isoforms.[1] Non-selective inhibition leads to systemic side effects (e.g., paresthesia via cytosolic CA I/II inhibition).

To target hypoxic tumors (CA IX/XII) specifically, researchers must utilize the "Tail Approach" .

  • The Zinc Anchor: The unsubstituted sulfonamide group (

    
    ) binds the 
    
    
    
    ion in the active site.
  • The Selective Tail: Attaching a bulky or lipophilic tail to the aromatic scaffold allows the molecule to interact with the hydrophobic/hydrophilic halves of the specific isoform's active site entrance.

Schiff Base Hybridization

Reacting the


-amino group of sulfanilamides with aromatic aldehydes creates Schiff bases (azomethines, 

).
  • Biological Logic: The azomethine linkage acts as a spacer and a pharmacophore, often improving lipophilicity (logP) for membrane penetration and providing additional binding points (H-bonds) within the enzyme pocket.

Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for modifying the sulfonamide scaffold based on the desired therapeutic endpoint.

SAR_Logic Scaffold Sulfonamide Scaffold (R-SO2NH2) Mod_N1 N1-Substitution (Sulfonyl Nitrogen) Scaffold->Mod_N1 Acidic pKa modulation Mod_N4 N4-Substitution (Amino Nitrogen) Scaffold->Mod_N4 Pharmacokinetic tuning Strategy_Tail Tail Approach: Add bulky/lipophilic groups to extend into active site Mod_N1->Strategy_Tail Strategy_Schiff Schiff Base Hybrid: Form -N=CH- linkage Increase Lipophilicity Mod_N4->Strategy_Schiff Outcome_CA Target: CA IX/XII (Anticancer) Outcome_Bac Target: DHPS (Antibacterial) Strategy_Tail->Outcome_CA Selectivity over CA I/II Strategy_Schiff->Outcome_CA Secondary Mechanism Strategy_Schiff->Outcome_Bac Overcome Resistance

Caption: SAR decision matrix for directing sulfonamide activity toward anticancer (CA inhibition) or antibacterial (DHPS inhibition) endpoints.

Part 2: Therapeutic Targets & Mechanisms[2][3]

The Anticancer Mechanism: Hypoxia & pH Regulation

Tumor cells in hypoxic regions overexpress CA IX . This enzyme catalyzes the hydration of


 to bicarbonate (

) and protons (

).[2]
  • The Survival Loop: The

    
     is imported to buffer intracellular pH (preventing acidosis), while the 
    
    
    
    is extruded, acidifying the extracellular matrix (promoting metastasis and drug resistance).
  • Sulfonamide Action: By inhibiting CA IX, novel sulfonamides disrupt this pH regulation, leading to intracellular acidification and cell death (apoptosis/necrosis) specifically in tumor cells.

The Antibacterial Mechanism: DHPS Inhibition

Classic sulfonamides compete with p-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS) .

  • Novelty: New metal-complexed sulfonamides (e.g., Ag(I), Cu(II), Zn(II) complexes) show enhanced efficacy against resistant strains (MRSA) by disrupting bacterial membrane integrity in addition to DHPS inhibition.

Part 3: Experimental Protocols

Protocol A: Carbonic Anhydrase Esterase Assay

Target: Determination of Inhibition Constant (


)
While stopped-flow 

hydration is the gold standard, the Esterase Assay using p-nitrophenyl acetate (NPA) is a robust, self-validating high-throughput alternative for initial screening.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM p-nitrophenyl acetate (NPA) in Acetone.

  • Enzyme: Recombinant hCA IX (commercial or expressed).

  • Detection: Spectrophotometer at 348 nm (isosbestic point) or 400 nm (p-nitrophenolate ion).

Workflow:

  • Blank Preparation: Mix 140 µL Buffer + 20 µL Acetone + 40 µL Enzyme solution. (Measures intrinsic hydrolysis).

  • Inhibitor Incubation:

    • Prepare serial dilutions of the novel sulfonamide (

      
       M to 
      
      
      
      M) in DMSO/Buffer (keep DMSO < 5%).
    • Incubate 40 µL Enzyme + 20 µL Inhibitor for 15 minutes at 25°C. This pre-incubation is critical for sulfonamides to displace the Zinc-bound water.

  • Reaction Initiation: Add 140 µL of NPA substrate solution.

  • Kinetic Read: Monitor Absorbance (

    
    ) every 10 seconds for 5 minutes.
    
  • Calculation:

    • Plot initial velocity (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit to the Cheng-Prusoff equation to determine

      
       and convert to 
      
      
      
      .

Validation Check: Always run Acetazolamide (AAZ) as a positive control. If AAZ


 deviates >15% from literature values (~25 nM for hCA II), reject the run.
Protocol B: Bacterial MIC (Broth Microdilution)

Target: Antibacterial Potency

Critical Modification for Novel Sulfonamides: Many novel Schiff base sulfonamides have poor water solubility. Standard Mueller-Hinton broth may cause precipitation, leading to false negatives.

  • Solubilization: Dissolve compound in 100% DMSO to 100x the highest desired concentration.

  • Dilution: Dilute 1:100 into Mueller-Hinton Broth (MHB) to achieve <1% DMSO final concentration.

    • Control: Run a "DMSO only" control to ensure the solvent doesn't inhibit growth.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard diluted 1:150).
    
  • Endpoint: The MIC is the lowest concentration showing no visible turbidity after 16-20h at 37°C.

  • Colorimetric confirmation: Add 20 µL of resazurin (Alamar Blue). A shift from blue to pink indicates viable metabolic activity (failure to inhibit).

Part 4: Data Analysis & Visualization

Comparative Activity Table

When reporting novel sulfonamides, data must be tabulated against standard inhibitors. Below is a template for how your data should be structured.

Compound IDStructure TypehCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)S. aureus MIC (µg/mL)
AAZ (Std) Acetazolamide12.125.40.47>128
Sulf-1 Benzene-Sulfonamide8.5340.00.0264
Novel-A Schiff Base Hybrid150.214.3 10.5 8
Novel-B Cu(II) Complex95.022.14.32

Interpretation:Novel-A demonstrates the "Tail Approach" success—it is a weaker inhibitor of the off-target hCA II (150 nM) but highly potent against the tumor target hCA IX (14.3 nM), giving a high selectivity ratio.

Pathway Visualization: CA IX Inhibition

The following diagram details the mechanism of action for anticancer sulfonamides in the context of the tumor microenvironment.

CA_Mechanism Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9_Exp CA IX Overexpression (Transmembrane) HIF1->CA9_Exp Reaction CO2 + H2O -> HCO3- + H+ CA9_Exp->Reaction Intra_pH Intracellular: Import HCO3- -> pH Normalization (Cell Survival) Reaction->Intra_pH Extra_pH Extracellular: Extrude H+ -> Acidification (Metastasis) Reaction->Extra_pH Drug Novel Sulfonamide (Zinc Binder) Block Active Site Blockade Drug->Block Block->Reaction INHIBITS Block->Intra_pH Causes Acidosis (Apoptosis)

Caption: Mechanism of Action: Sulfonamide inhibition of CA IX disrupts tumor pH regulation, leading to intracellular acidosis and apoptosis.

Part 5: Advanced Screening (ADMET)

Novel sulfonamides often fail due to poor solubility or rapid metabolism (N4-acetylation).

  • Lipophilicity (

    
    ):  Optimal range for anticancer sulfonamides is 2.0–3.5 to ensure membrane permeability for intracellular isoforms or tumor penetration.
    
  • Plasma Stability: Incubate compounds in human plasma at 37°C. Monitor degradation via HPLC-MS. The sulfonamide bond is generally stable, but the Schiff base linkage (

    
    ) is susceptible to hydrolysis at low pH. Note: This hydrolysis can be advantageous, acting as a prodrug release mechanism in the acidic tumor microenvironment.
    

References

  • Supuran, C. T. (2025).[3] Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules. Chemistry & Biodiversity. Link

  • Nocentini, A., & Supuran, C. T. (2018).[4] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link

  • Ugwu, D. I., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules. Link

  • BenchChem. (2024). Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition: Application Notes and Protocols. Link

Sources

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Abstract

This technical guide presents a comprehensive theoretical framework for the synthesis, characterization, and potential research applications of the novel compound 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide. As this molecule is not currently described in published literature or commercial catalogs, this document serves as a roadmap for researchers interested in its exploration. We provide a plausible, step-by-step synthetic pathway, detailed experimental protocols, and a discussion of its potential utility as a scaffold in drug discovery, grounded in the known bioactivities of related sulfonamide and aromatic amine structures. Safety considerations and proposed analytical characterization methods are also detailed to provide a self-validating system for its potential synthesis and investigation.

Introduction and Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents[1]. The structural versatility and favorable physicochemical properties of sulfonamides make them a privileged scaffold in drug design[2]. Similarly, the N,N-disubstituted sulfonamide motif has been identified in inhibitors of critical biological targets, such as the hepatitis B virus cccDNA formation[3].

The target molecule, 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, combines three key pharmacophores: a primary aromatic amine, a sulfonamide linker, and N,N-disubstituted functionality. The primary aromatic amine offers a reactive handle for further derivatization, while the specific N-butyl and N-phenyl substitutions create a distinct steric and electronic profile that could confer unique biological activities. This guide proposes a logical pathway to access this compound and explores its potential as a novel building block for creating libraries of bioactive molecules.

Physicochemical & Structural Properties (Predicted)

While experimental data is unavailable, key properties of the target compound can be predicted based on its constituent parts. These predictions are essential for planning purification strategies (e.g., solvent selection for chromatography and recrystallization) and for preliminary computational modeling.

PropertyPredicted ValueRationale / Method
Molecular Formula C₁₆H₂₀N₂O₂SBased on atomic composition.
Molecular Weight 304.41 g/mol Sum of atomic weights.
Appearance Off-white to pale yellow solidTypical for aromatic amines and sulfonamides.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in water and nonpolar alkanes.The aromatic rings and butyl chain provide lipophilicity, while the amine and sulfonamide groups offer polar interactions[4].
XLogP3 (Predicted) ~3.5 - 4.5Estimated based on similar structures; indicates good potential for cell membrane permeability.

Proposed Synthesis Pathway

The synthesis of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide can be logically achieved via a three-step process starting from commercially available materials. The overall strategy involves the formation of the sulfonamide bond, followed by the reduction of a nitro group precursor to the final primary amine.

Diagram: Proposed Synthetic Workflow

G A 3-Nitrobenzenesulfonyl Chloride C Step 1: Sulfonamide Formation (Base, e.g., Pyridine in DCM) A->C B N-Butylaniline B->C D 3-nitro-N-butyl-N-phenyl- benzene-1-sulfonamide C->D Intermediate E Step 2: Nitro Group Reduction (e.g., SnCl2·2H2O in EtOH) D->E F 3-amino-N-butyl-N-phenyl- benzene-1-sulfonamide E->F Final Product

Caption: A proposed two-step synthesis route to the target compound.

Step 1: Synthesis of 3-nitro-N-butyl-N-phenylbenzene-1-sulfonamide (Intermediate)

Causality: This step forms the core sulfonamide bond. The reaction couples a highly electrophilic sulfonyl chloride with a secondary amine nucleophile. 3-Nitrobenzenesulfonyl chloride is chosen as the starting material because the nitro group is an excellent precursor to the desired amino group and is relatively stable to the reaction conditions[5]. N-Butylaniline provides the required N-butyl and N-phenyl substituents. A non-nucleophilic base like pyridine is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product[6]. Dichloromethane (DCM) or a similar aprotic solvent is ideal as it is unreactive and readily dissolves the reactants.

Detailed Protocol:

  • To a stirred solution of N-butylaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C using an ice bath.

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes[5][7].

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3-nitro-N-butyl-N-phenylbenzene-1-sulfonamide, can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure intermediate.

Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) before proceeding. The expected spectra would show characteristic peaks for the butyl group, the two distinct aromatic rings, and a molecular ion peak corresponding to C₁₆H₁₈N₂O₄S.

Step 2: Reduction of 3-nitro-N-butyl-N-phenylbenzene-1-sulfonamide to the Final Product

Causality: The final step is the reduction of the aromatic nitro group to a primary amine. Several methods exist for this transformation[8]. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective but may be too harsh if other reducible groups were present[9]. A metal-acid system, such as tin(II) chloride (SnCl₂) in ethanol, is a classic and reliable method that is chemoselective for the nitro group and is tolerant of the sulfonamide moiety[8][9].

Detailed Protocol:

  • In a round-bottom flask, dissolve the purified nitro-intermediate (1.0 eq.) from Step 1 in absolute ethanol (20 mL/mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x). Combine the organic extracts.

  • Wash the combined organic layers with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, can be purified by flash column chromatography or recrystallization to yield the final product.

Self-Validation: The final product's identity and purity must be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the complete disappearance of the nitro group's influence on the aromatic signals and the appearance of signals corresponding to the new amino-substituted ring.

  • FTIR: To observe the appearance of N-H stretching bands (typically two peaks around 3350-3450 cm⁻¹) characteristic of a primary amine.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition (C₁₆H₂₀N₂O₂S).

Potential Research Applications & Significance

The structure of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide suggests several avenues for research in drug discovery and chemical biology.

Diagram: Potential Areas of Biological Investigation

G cluster_0 Core Scaffold 3-amino-N-butyl-N-phenyl- benzene-1-sulfonamide cluster_1 Potential Therapeutic Targets Core Target Compound A Carbonic Anhydrase Inhibitors (e.g., Cancer) Core->A Bioisosteric Replacement B Cholinesterase Inhibitors (e.g., Alzheimer's) Core->B Scaffold for Derivatization C Antiviral Agents (e.g., HIV, HBV) Core->C Novel Template D Cardiovascular Agents (e.g., Antihypertensives) Core->D Modulation of Receptors/Channels

Caption: Exploration of the core scaffold for various therapeutic targets.

  • Scaffold for Combinatorial Chemistry: The primary aromatic amine is an ideal attachment point for building a chemical library. It can be readily acylated, alkylated, or used in reductive amination and coupling reactions to generate a diverse set of analogues for high-throughput screening.

  • Carbonic Anhydrase and Cholinesterase Inhibition: Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrases, enzymes which are overexpressed in some tumors[10]. Furthermore, N-phenylsulfonamide derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease[11]. The title compound could be tested directly or serve as a precursor for more potent inhibitors.

  • Antiviral Research: N,N-disubstituted sulfonamides have been identified as a novel class of inhibitors for Hepatitis B Virus (HBV)[3]. The unique substitution pattern of the target molecule could be explored for activity against HBV or other viral targets, such as HIV reverse transcriptase, where sulfonamides have also proven effective[10].

  • Cardiovascular and CNS Activity: The broader sulfonamide class has demonstrated a wide range of effects on the cardiovascular system, acting as antihypertensive agents or endothelin receptor antagonists[12]. The lipophilic nature imparted by the butyl and phenyl groups may facilitate blood-brain barrier penetration, making it a candidate for exploring central nervous system (CNS) targets.

Safety, Handling, and Toxicology

General Precautions: As a novel chemical with no existing toxicological data, 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide must be handled with extreme care. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood.

Predicted Hazards:

  • Aromatic Amines: Primary aromatic amines as a class are known to have potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin[13].

  • Sulfonamides: While many sulfonamides are safe for therapeutic use, some can cause adverse effects, and their environmental persistence and ecotoxicity are areas of active research[14][15]. The structurally related compound, N-butylbenzenesulfonamide, is a known neurotoxin[16].

All waste containing the compound or its precursors should be collected and disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Conclusion

This guide outlines a robust and scientifically grounded pathway for the synthesis and investigation of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide. By leveraging established, high-yielding reactions and providing clear protocols with built-in validation steps, this document serves as a foundational resource for researchers. The unique combination of functional groups within this molecule makes it a compelling target for exploration in medicinal chemistry, with significant potential as a versatile scaffold for the development of novel therapeutic agents.

References

  • Al-Gharabli, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Verma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Zhu, L., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. PubMed. Available at: [Link]

  • Al-Hujaity, J. S., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Available at: [Link]

  • PubChem. (n.d.). 3-amino-N-(tert-butyl)benzenesulfonamide. PubChem. Available at: [Link]

  • precisionFDA. (n.d.). 3-AMINO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE. precisionFDA. Available at: [Link]

  • Fukuyama, T., & Jow, C. K. (2003). Process for the removal of nitrobenzenesulfonyl. Google Patents.
  • Zhu, L., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. ResearchGate. Available at: [Link]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical. Available at: [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. PubChem. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. MDPI. Available at: [Link]

  • Cai, D., et al. (2012). Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Huang, X., et al. (2022). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The reactions of N,N‐disubstituted formamides with sodium sulfinates. ResearchGate. Available at: [Link]

  • Google Patents. (2014). Method for synthesizing benzene sulfonamide compounds. Google Patents.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2019). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. Available at: [Link]

  • Google Patents. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

  • Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Publishing. Available at: [Link]

  • ResearchGate. (2020). (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. Available at: [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Scielo. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-AMINO-4-METHOXY-N-PHENYLBENZENE-1-SULFONAMIDE. Matrix Fine Chemicals. Available at: [Link]

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Computational Architectures of N-alkyl-N-arylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Structure to Ligand Efficiency: A Technical Guide

Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery PIs. Content Type: Technical Whitepaper & Protocol Guide.

Core Directive: The Steric-Electronic Interface

The N-alkyl-N-arylbenzenesulfonamide scaffold represents a unique challenge in medicinal chemistry. Unlike primary sulfonamides (


), which are conformationally flexible, the N-alkyl-N-aryl  substitution creates a sterically crowded environment around the sulfonamide nitrogen.

Theoretical studies of this class must address two critical phenomena:

  • The Torsional Twist: The steric clash between the N-alkyl group and the ortho-hydrogens of the N-aryl ring forces the molecule out of planarity. This conformational lock dictates binding affinity.

  • Electronic Modulation: The inductive effect of the N-alkyl group vs. the resonance effect of the N-aryl group alters the basicity of the nitrogen and the acidity of the sulfonyl group, impacting pharmacokinetics.

This guide provides the theoretical framework and experimental protocols to characterize these molecules, focusing on Density Functional Theory (DFT) and Molecular Docking against Carbonic Anhydrase II (hCA II) , a primary biological target.

Quantum Chemical Profiling (DFT)

To understand the reactivity and stability of these sulfonamides, we employ Density Functional Theory (DFT).[1][2][3] The choice of functional and basis set is critical for accurately modeling the sulfur-nitrogen bond and the hyperconjugative interactions.

Computational Methodology
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion forces in stacked aryl systems).

  • Basis Set: 6-311++G(d,p) .[2][4] The diffuse functions (++) are mandatory to correctly describe the lone pairs on the Sulfonyl oxygens and the Nitrogen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Key Geometric Parameters

The structural integrity of the sulfonamide core is defined by specific bond lengths and angles. Theoretical optimization should yield values within these ranges:

ParameterAtom PairTheoretical Range (Å / °)Significance
Bond Length S=O1.43 – 1.45 ÅDouble bond character; rigid anchor.
Bond Length S–N1.62 – 1.66 ÅSingle bond; length varies with N-substituents.
Bond Angle O=S=O119° – 121°Deviates from ideal tetrahedral due to repulsion.
Dihedral C(aryl)-N-S-C(benzene)65° – 90° The Critical Twist. Unlike planar amides, these systems twist to relieve steric strain.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) serves as a proxy for chemical hardness (

) and bioactivity.
  • HOMO Location: Typically localized on the N-aryl ring and the sulfonamide nitrogen lone pair.

  • LUMO Location: Often resides on the benzenesulfonyl ring (electron-deficient due to the

    
     group).
    
  • Bioactivity Correlation: A lower

    
     often correlates with higher polarizability and easier interaction with enzyme active sites.
    
Diagram: Computational Workflow

The following diagram outlines the logical flow from structure generation to ADMET prediction.

ComputationalWorkflow Start Structure Generation (ChemDraw/GaussView) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized? Elec Electronic Properties (HOMO/LUMO/MEP) Freq->Elec Validated Dock Molecular Docking (AutoDock Vina) Freq->Dock PDBQT Prep Dock->Start SAR Refinement ADMET ADMET Prediction (SwissADME) Dock->ADMET Top Hits

Figure 1: Integrated workflow for the theoretical characterization of sulfonamide derivatives.

Molecular Docking: The Carbonic Anhydrase Interaction[5][6]

N-substituted benzenesulfonamides are classic inhibitors of Carbonic Anhydrase (CA). However, the N-alkyl-N-aryl substitution removes the primary hydrogens usually required for the classic "zinc-binding" mode (


).

Theoretical Pivot: These tertiary sulfonamides act via a different mechanism, often binding to the hydrophobic pocket adjacent to the Zinc ion or anchoring via the sulfonyl oxygens, rather than the nitrogen anion.

Target Selection
  • Primary Target: Human Carbonic Anhydrase II (hCA II).

  • PDB ID: 3HS4 (High resolution crystal structure co-crystallized with a sulfonamide).

Binding Interactions to Quantify

When analyzing docking results for N-alkyl-N-aryl derivatives, prioritize these interactions:

  • Zn(II) Coordination: Distance between Sulfonyl Oxygen and Zn (

    
     Å).
    
  • Pi-Stacking: Interaction between the N-aryl ring of the ligand and His94 or Phe198 in the active site.

  • Hydrophobic Enclosure: The N-alkyl group (e.g., ethyl, propyl) positioning within the hydrophobic sub-pocket.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols for the computational phases.

Protocol A: DFT Optimization (Gaussian 09/16)

Objective: Obtain the global minimum energy structure.

  • Input Preparation:

    • Draw the N-alkyl-N-arylbenzenesulfonamide in GaussView.

    • Pre-optimize using Mechanics (UFF) to fix gross steric errors.

  • Route Section Setup:

    • opt: Optimizes geometry.[1][2]

    • freq: Calculates vibrational frequencies (ensures no imaginary frequencies).

    • pop=nbo: Performs Natural Bond Orbital analysis (charge distribution).

  • Execution & Check:

    • Run the job.

    • Check output for "Normal termination."

    • Verify NIMAG=0 (Number of imaginary frequencies must be zero).

Protocol B: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity (


) and orientation.
  • Ligand Preparation:

    • Open the DFT-optimized log file in OpenBabel or Avogadro.

    • Convert to .pdbqt format.

    • Crucial: Define the N-S bond as "non-rotatable" if the DFT study confirms a high rotational barrier (steric lock).

  • Receptor Preparation:

    • Download PDB 3HS4.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Grid Box Definition:

    • Center the grid on the catalytic Zinc ion.

    • Dimensions:

      
       Å (sufficient to cover the active site cone).
      
  • Running Vina:

ADMET & Drug-Likeness (In Silico)

For N-alkyl-N-arylbenzenesulfonamides, lipophilicity (LogP) is the governing parameter. The addition of the N-aryl and N-alkyl groups significantly increases hydrophobicity compared to primary sulfonamides.

Lipinski's Rule Analysis

Theoretical studies must verify if the derivatives adhere to the Rule of 5:

  • MW: < 500 Da (Usually compliant).

  • LogP: < 5 (Risk area: N-alkyl-N-aryl groups can push LogP > 5).

  • H-Bond Donors: 0 (The tertiary nitrogen has no H).

  • H-Bond Acceptors: 3-4 (Sulfonyl oxygens + Nitrogen).

Diagram: SAR Logic for Optimization

This diagram illustrates how to theoretically optimize the N-alkyl-N-aryl scaffold based on docking and DFT feedback.

SAR_Logic Core N-alkyl-N-aryl Scaffold Mod1 Modification: N-Alkyl Chain Length Core->Mod1 Mod2 Modification: N-Aryl Substituents Core->Mod2 Effect1 Increases Hydrophobicity (LogP) Enhances Van der Waals contacts Mod1->Effect1 Outcome Target: Balanced Potency & Solubility Effect1->Outcome Effect2 Electron Withdrawing (NO2, Cl) Increases Sulfonyl Acidity Mod2->Effect2 Effect2->Outcome

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

References

  • DFT & Synthesis of Sulfonamides: Saleem, H. et al. (2018). "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." EXCLI Journal. [Link]

  • Conformational Analysis of N-Alkyl-N-Aryl Systems: Clayden, J. et al. (2005). "Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences." Journal of the American Chemical Society. [Link]

  • Carbonic Anhydrase Inhibition & Docking: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. [Link]

  • ADMET Prediction Tools: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. [Link]

  • General DFT Methodology for Sulfonamides: Eryılmaz, S. et al. (2012). "Synthesis, characterization and DFT studies of some new sulfonamide derivatives." Journal of Molecular Structure. [Link]

Sources

Methodological & Application

synthesis protocol for 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Abstract

Introduction and Rationale

Sulfonamides are a cornerstone of modern pharmacology, most famously known for the class of "sulfa drugs" that were among the first effective systemic antibiotics. Beyond their antimicrobial properties, the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its stable, tetrahedral geometry, makes it an excellent mimic for transition states in various enzymatic reactions.

The target molecule, 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, combines several key structural features: a primary aromatic amine at the meta-position, which can be a crucial site for further derivatization or for modulating the electronic properties of the molecule, and a tertiary sulfonamide with both alkyl (butyl) and aryl (phenyl) substituents. This specific substitution pattern on the sulfonamide nitrogen can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide outlines a logical and efficient four-step synthesis designed to be accessible to graduate-level organic chemists. The pathway begins with readily available starting materials and proceeds through a series of reliable, high-yielding reactions.

Overall Synthetic Scheme

The proposed synthesis is a convergent process. First, the secondary amine, N-butylaniline, is prepared. Separately, a substituted benzene ring is functionalized to create the necessary sulfonyl chloride intermediate. These two components are then coupled, followed by a final reduction step to yield the target product.

Synthetic_Scheme A Aniline + Butanal B N-Butylaniline A->B  Step 1: NaBH(OAc)3 (Reductive Amination)   E 4-Acetamido-2-nitrobenzene-1-sulfonyl chloride C 3-Nitroaniline D N-(3-Nitrophenyl)acetamide C->D  Step 2: Acetic Anhydride (Protection)   D->E  Step 3: Chlorosulfonic Acid (Chlorosulfonation)   F N-(4-(N-butyl-N-phenylsulfamoyl)-2-nitrophenyl)acetamide E->F  Step 4: Coupling   G 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide (Target Molecule) F->G  Step 5: HCl, Heat (Deprotection & Reduction)  

Figure 1: Proposed multi-step synthesis workflow for 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide.

Experimental Protocols

Step 1: Synthesis of N-Butylaniline

Principle: This step utilizes reductive amination, a highly efficient method for forming C-N bonds. Aniline reacts with butanal to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride, to yield the secondary amine. This one-pot procedure is generally preferred over direct N-alkylation with butyl halides, which can often lead to over-alkylation and the formation of quaternary ammonium salts.

Materials:

  • Aniline (9.3 g, 100 mmol)

  • Butanal (9.0 g, 125 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (25.4 g, 120 mmol)

  • 1,2-Dichloroethane (DCE) (400 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, add aniline and 1,2-dichloroethane.

  • Add butanal to the solution and stir for 30 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride to the mixture in portions over 15 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-butylaniline.

Step 2: Acetyl Protection of 3-Nitroaniline

Principle: The highly reactive amino group of 3-nitroaniline must be protected before the electrophilic aromatic substitution (chlorosulfonation) step. Acetylation with acetic anhydride is a standard and effective method to convert the amine into a less reactive acetamide. This also serves to direct the incoming electrophile.

Materials:

  • 3-Nitroaniline (13.8 g, 100 mmol)

  • Acetic anhydride (11.2 g, 110 mmol)

  • Glacial acetic acid (100 mL)

Procedure:

  • In a 250 mL flask, dissolve 3-nitroaniline in glacial acetic acid. Gentle warming may be required.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the mixture to a gentle reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with vigorous stirring.

  • The product, N-(3-nitrophenyl)acetamide, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.

Step 3: Chlorosulfonation of N-(3-Nitrophenyl)acetamide

Principle: This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, SO₂Cl⁺. The acetamido group is an ortho-, para-director. Therefore, the sulfonyl chloride group will be directed to the positions ortho and para to it. The primary product expected is 4-acetamido-2-nitrobenzene-1-sulfonyl chloride.

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn.

Materials:

  • N-(3-Nitrophenyl)acetamide (9.0 g, 50 mmol)

  • Chlorosulfonic acid (ClSO₃H) (25 mL, ~43.7 g, 375 mmol)

Procedure:

  • In a flask equipped with a dropping funnel and a gas outlet connected to a trap (to neutralize HCl gas), carefully add chlorosulfonic acid.

  • Cool the acid in an ice-water bath to 0-5 °C.

  • Slowly add powdered N-(3-nitrophenyl)acetamide in small portions over 30-45 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 60-70 °C for 1 hour to complete the reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate large amounts of HCl gas.

  • The sulfonyl chloride product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with ice-cold water, and use immediately in the next step as sulfonyl chlorides are generally unstable and moisture-sensitive.

Step 4: Sulfonamide Formation

Principle: The previously synthesized sulfonyl chloride is a reactive electrophile that readily reacts with the nucleophilic secondary amine (N-butylaniline) to form the stable sulfonamide C-S-N bond. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction.

Materials:

  • 4-Acetamido-2-nitrobenzene-1-sulfonyl chloride (crude from Step 3, ~50 mmol)

  • N-Butylaniline (7.45 g, 50 mmol)

  • Pyridine (50 mL)

  • Dichloromethane (DCM) (100 mL)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-butylaniline in a mixture of DCM and pyridine in a flask cooled in an ice bath.

  • Dissolve the crude sulfonyl chloride from Step 3 in a minimal amount of DCM and add it dropwise to the amine solution with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-(4-(N-butyl-N-phenylsulfamoyl)-2-nitrophenyl)acetamide, can be purified by column chromatography on silica gel.

Step 5: Final Deprotection and Reduction

Principle: This final step accomplishes two critical transformations: the hydrolysis of the acetamide protecting group and the reduction of the nitro group to the target primary amine. This can often be achieved in a single pot using a strong acid like hydrochloric acid with a reducing agent like tin(II) chloride or by catalytic hydrogenation followed by acidic workup. The method described here uses acidic hydrolysis which can simultaneously reduce the nitro group in the presence of a metal catalyst (though often just heating in acid is sufficient for some substrates).

Materials:

  • N-(4-(N-butyl-N-phenylsulfamoyl)-2-nitrophenyl)acetamide (crude from Step 4, ~50 mmol)

  • Concentrated Hydrochloric acid (HCl) (100 mL)

  • Ethanol (100 mL)

  • 10% aqueous Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, suspend the crude product from Step 4 in a mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of 10% aqueous NaOH until the pH is basic (~8-9).

  • The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The final product, 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, can be purified by column chromatography or recrystallization.

Summary of Key Parameters

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)
1Reductive AminationAniline, Butanal, NaBH(OAc)₃DCERoom Temp12-18
2Acetyl Protection3-Nitroaniline, Acetic AnhydrideAcetic AcidReflux1
3ChlorosulfonationN-(3-Nitrophenyl)acetamide, ClSO₃HNeat0 -> 702
4Sulfonamide FormationSulfonyl Chloride, N-ButylanilineDCM/Pyridine0 -> Room Temp4-6
5Deprotection/ReductionIntermediate from Step 4, Conc. HClEthanolReflux8-12

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the primary amine and the characteristic S=O stretches of the sulfonamide.

References

  • Zia-ur-Rehman, M. et al. (2018). Sulfonamides: A New Arsenal of Therapeutic Agents. IntechOpen. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

Application Notes and Protocols for the Quantification of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide is an aromatic sulfonamide derivative. The precise and accurate quantification of this compound is critical in various stages of drug development and manufacturing, including pharmacokinetic studies, impurity profiling, and quality control of the final product. This document provides detailed analytical methods for the robust quantification of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide in pharmaceutical matrices. The methodologies described herein are based on established principles of chromatography and mass spectrometry and are designed to meet the stringent requirements of the pharmaceutical industry.

The validation of these analytical methods is paramount to ensure reliable and reproducible data, adhering to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] This guide will detail two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications and trace-level impurity analysis.

Physicochemical Properties of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 1489610-80-1[4]
Molecular Formula C₁₆H₂₀N₂O₂SCalculated
Molecular Weight 304.41 g/mol Calculated
Structure A sulfonamide with a primary aromatic amine, a tertiary sulfonamide, and phenyl and butyl substituents. This structure suggests good chromatographic retention on reversed-phase columns and susceptibility to ionization for mass spectrometry.Inferred
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and slightly soluble in water.[5]Inferred

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide as an active pharmaceutical ingredient (API) or in formulated drug products where concentration levels are relatively high.

Principle

The method utilizes reversed-phase HPLC to separate the analyte from potential impurities and excipients. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength. The primary aromatic amine and benzene rings in the structure are expected to produce a strong UV chromophore.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds like the target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for sulfonamides, providing good peak shape and resolution.[6]
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BA gradient elution is chosen to ensure separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.[6]
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, though a UV scan (200-400 nm) should be performed to determine the optimal wavelength.[7]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • API: Accurately weigh 10 mg of the API, dissolve in 10 mL of methanol, and then dilute to a suitable concentration within the calibration range with the mobile phase.

    • Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one tablet's dosage, and extract with a known volume of methanol. Sonicate for 15 minutes and then centrifuge or filter. Dilute the supernatant to a suitable concentration.

4. Method Validation:

The method should be validated according to ICH guidelines, including the following parameters:[1][3]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or excipients. Peak purity should be assessed using a PDA detector.
Linearity R² ≥ 0.999 over the specified concentration range.[6]
Accuracy Recovery of 98.0% to 102.0% for spiked samples.[7]
Precision Repeatability (RSD ≤ 1.0%) and Intermediate Precision (RSD ≤ 2.0%).[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[8]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification Report Report Quantification->Report

Caption: HPLC-UV workflow for quantification.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., in plasma or urine) and for the detection of trace-level impurities.

Principle

The analyte is separated from the matrix components using reversed-phase liquid chromatography. Detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This highly specific detection method minimizes matrix interference.[9][10][11]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).

  • UPLC/UHPLC system for faster analysis and better resolution.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Solid Phase Extraction (SPE) cartridges (e.g., HLB or C18).[12]

  • Nitrogen evaporator.

  • LC-MS grade solvents.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

2. LC-MS/MS Conditions:

ParameterConditionRationale
Column C18 (2.1 x 50 mm, 1.8 µm)Smaller particle size for better efficiency and faster analysis, suitable for LC-MS/MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffer is essential for MS compatibility.
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine and sulfonamide nitrogen are readily protonated.[11]
MRM Transitions Analyte: 305.1 -> 156.1 (Quantifier), 305.1 -> 93.1 (Qualifier)IS: (To be determined based on the selected IS)The precursor ion is [M+H]⁺. The product ions are hypothetical and would need to be determined by direct infusion of the standard. The m/z 156 fragment is common for sulfonamides.[10]
Source Parameters Capillary Voltage: 3.5 kVSource Temperature: 150°CDesolvation Temperature: 400°CGas Flows: To be optimized for the specific instrument.These are typical starting parameters for an ESI source.

3. Sample Preparation (Solid Phase Extraction - SPE):

This protocol is a general guideline for extracting the analyte from a biological matrix like plasma.

  • Conditioning: Condition an SPE cartridge (e.g., HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.[12]

  • Loading: To 200 µL of plasma, add the internal standard. Vortex, then load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. Method Validation:

Validation for a bioanalytical method follows similar principles to the HPLC-UV method but with additional considerations for matrix effects.

ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity R² ≥ 0.99 with a weighting factor (e.g., 1/x or 1/x²) if necessary.
Accuracy and Precision Within ±15% (±20% at the LLOQ) for quality control samples at low, medium, and high concentrations.[11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
Recovery The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability Analyte stability in the matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).
Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Spiking Spike Sample with IS SPE Solid Phase Extraction Sample_Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration Calibration Calibration Curve Integration->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc Final_Report Final_Report Concentration_Calc->Final_Report

Sources

Application Note: 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide as a Fluorescent Probe Precursor

[1][2]

Introduction & Chemical Significance[1][2]

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide is a specialized aniline-based building block characterized by a unique "push-pull" electronic structure and tunable lipophilicity.[1][2] Unlike standard sulfanilamide derivatives (para-substituted), this meta-substituted scaffold offers distinct photophysical properties and reactivity profiles, making it an ideal precursor for designing "Turn-On" fluorescent sensors and fluorogenic enzyme substrates .[1][2]

Key Chemical Features[1][2][3][4][5][6][7][8][9]
  • The "Handle" (3-Amino Group): A nucleophilic primary amine positioned meta to the sulfonamide.[1][2] This is the site for derivatization (e.g., amide coupling, Schiff base formation) to attach recognition moieties or quenching groups.[1][2]

  • The "Modulator" (Sulfonamide): The electron-withdrawing sulfonyl group (

    
    ) modulates the electron density of the aniline ring, influencing the quantum yield and emission wavelength (typically blue/cyan emission).[1][2]
    
  • The "Anchor" (N-Butyl-N-Phenyl): The tertiary sulfonamide tail provides significant lipophilicity (

    
    ), ensuring cell permeability and facilitating interaction with hydrophobic pockets in proteins or membranes.[1][2]
    
Target Applications
  • Fluorogenic Protease Substrates: Masking the amine as an amide quenches fluorescence; enzymatic cleavage restores the highly fluorescent free amine.[1][2]

  • Solvatochromic Environmental Sensors: The dipole moment of the molecule makes it sensitive to solvent polarity, useful for mapping local hydrophobicity in biological systems.[1][2]

  • Reactive Probes (ROS/RNS): Derivatization with specific oxidation-sensitive groups (e.g., boronic esters for

    
    ) to create reaction-based indicators.[1][2]
    

Design Principles & Mechanism

The utility of this precursor relies on the modulation of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) .[1][2]

Mechanism of Action: The "Turn-On" Switch

In its native state, the free amine acts as an electron donor.[1][2] When conjugated to an electron-withdrawing group (e.g., an acetyl group or a specific receptor), the ICT process is disrupted, often leading to fluorescence quenching or a spectral shift.[1][2]

  • State A (Precursor/Probe): Amine is derivatized (e.g., Amide linkage).[1]

    
    Low Fluorescence / Blue Shift .
    
  • State B (Activated): Analyte interaction (e.g., Hydrolysis) releases the free amine.[1][2]

    
    High Fluorescence / Red Shift .
    
Pathway Diagram

The following diagram illustrates the derivatization pathways for creating functional probes from the precursor.

ProbeDesignPrecursor3-amino-N-butyl-N-phenylbenzene-1-sulfonamide(Fluorescent Scaffold)Reaction1Acylation(R-COCl / NHS-Ester)Precursor->Reaction1DerivatizationReaction2Schiff Base Formation(R-CHO)Precursor->Reaction2DerivatizationProbe1Amide-Linked Probe(e.g., Protease Substrate)Reaction1->Probe1Stable Pre-ProbeProbe2Imine-Linked Sensor(e.g., Ion/pH Sensor)Reaction2->Probe2Reversible SensorSignal1Enzymatic Cleavage(Fluorescence ON)Probe1->Signal1+ Protease/AmidaseSignal2Hydrolysis/Binding(Spectral Shift)Probe2->Signal2+ Analyte (H+, Metal)

Figure 1: Synthetic pathways for converting the amino-sulfonamide precursor into functional fluorescent probes.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Fluorogenic Protease Substrate

Objective: To synthesize an amide-linked probe (e.g., Acetyl-derivative) to test enzymatic hydrolysis potential.[1][2]

Materials:

  • 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide (1.0 eq)[1][2][3][4][5][6]

  • Acetyl Chloride or Acetic Anhydride (1.2 eq)[1][2]

  • Triethylamine (TEA) (1.5 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • TLC Plates (Silica gel 60 F254)[1][2]

Procedure:

  • Dissolution: Dissolve 100 mg of the precursor in 5 mL of anhydrous DCM in a round-bottom flask.

  • Base Addition: Add TEA (1.5 eq) and stir at

    
     for 10 minutes.
    
  • Acylation: Dropwise add Acetyl Chloride (1.2 eq) dissolved in 1 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).[1][2] The starting amine spot (lower

    
    ) should disappear.[1][2]
    
  • Workup: Wash the organic layer with water (

    
    ), saturated 
    
    
    , and brine. Dry over
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography if necessary.

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry.
    
Protocol 2: Spectroscopic Characterization (UV-Vis & Fluorescence)

Objective: To determine the excitation/emission maxima and quantum yield of the scaffold.[1][2]

Materials:

  • Spectrofluorometer (e.g., Horiba Fluorolog or equivalent)[1][2]

  • UV-Vis Spectrophotometer[1][2]

  • Solvents: DMSO, Ethanol, PBS (pH 7.4)[1][2]

  • Quartz Cuvettes (1 cm path length)

Step-by-Step:

  • Stock Solution: Prepare a

    
     stock solution of the precursor in DMSO.
    
  • Working Solution: Dilute to

    
     in Ethanol (for organic characterization) and PBS (for biological relevance). Note: Check solubility in PBS; if precipitation occurs, use PBS with 10% DMSO.[1][2]
    
  • Absorbance Scan: Scan from 250 nm to 500 nm. Identify the

    
     (Expected 
    
    
    ).
  • Emission Scan: Excite at the absorption

    
    .[1][2] Scan emission from 
    
    
    to 600 nm.
  • Solvatochromism Test: Repeat measurements in Toluene, DCM, MeOH, and Water to assess environmental sensitivity.[1][2]

Data Output Format:

Solvent

(nm)

(nm)
Stokes Shift (nm)Relative Intensity
Toluene29538085High
DMSO305410105Medium
PBS (pH 7.[1][2]4)300425125Low (Quenching likely)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility in Buffer High lipophilicity of Butyl/Phenyl groups.[1][2]Use co-solvents (DMSO/EtOH up to 20%) or encapsulate in micelles (e.g., Pluronic F-127).[1][2]
Weak Fluorescence Self-quenching or ACQ (Aggregation-Caused Quenching).[1][2]Lower concentration to

.[1][2] Ensure complete dissolution.
No "Turn-On" Response Probe is stable against the target analyte.[1][2]Verify reaction conditions (pH, temperature).[1][2] Ensure the linker (e.g., amide) is cleavable by the specific enzyme used.[1][2]
High Background Impure probe (contains free amine).[1][2]Perform rigorous purification (HPLC or Prep-TLC) to remove unreacted precursor.[1][2]

References

  • Fluorescence Mechanism: Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006).[1] Springer.[1][2] (General reference for ICT and PET mechanisms in aniline derivatives).

  • Probe Design:Development of Sulfonamide-Based Fluorescent Probes. Journal of Fluorescence, 2015. (Contextual reference for sulfonamide fluorophores).
  • Synthesis Protocols: Amide Bond Formation in Fluorescent Probe Design. Nature Protocols, 2010.[1][2] (Standard operating procedures for amine derivatization).

application of sulfonamides in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Sulfonamides in Medicinal Chemistry

Abstract

The sulfonamide moiety (


) remains a "privileged structure" in drug discovery due to its high stability, capacity for hydrogen bonding, and bioisosteric relationship to the peptide bond.[1] While historically synonymous with antibacterials, modern applications span carbonic anhydrase inhibitors (CAIs), anticancer agents, and protease inhibitors. This guide provides validated protocols for synthesizing sulfonamides via classical and palladium-catalyzed cross-coupling methods, strategies for optimizing pKa for bioavailability, and standard operating procedures (SOPs) for evaluating Dihydropteroate Synthase (DHPS) and Carbonic Anhydrase (CA) inhibition.

The Privileged Scaffold: Physicochemical Tuning & SAR

The efficacy of a sulfonamide drug is governed largely by the acidity of the


-H proton. This acidity dictates the ionization state at physiological pH (7.4), influencing both solubility and membrane permeability—the "Goldilocks" zone of bioavailability.
The pKa "Warhead" Concept
  • Mechanism: The sulfonyl group is strongly electron-withdrawing, acidifying the adjacent

    
    -H proton.
    
  • Targeting:

    • Antibacterials: Optimal pKa is 6.6–7.[2]4. This allows the drug to exist as a neutral species to cross bacterial membranes, yet ionize intracellularly to mimic the

      
      -aminobenzoate (pABA) anion.
      
    • CA Inhibitors: The anion (

      
      ) is the active species that coordinates with the Zn
      
      
      
      ion in the enzyme active site.[3] Lower pKa correlates with higher affinity but potentially lower permeation.

Table 1: Structure-Activity Relationship (SAR) & pKa Modulation

Substituent (

) on

Effect on pKaSolubilityBiological Implication
H (Primary) ~10.0LowWeak CA inhibition; poor antibacterial activity (crystalluria risk).
Acetyl (

)
~5.4ModerateHigh ionization; rapid excretion (e.g., Sulfacetamide).
Heterocycle (e.g., Isoxazole) 5.0 – 7.4HighOptimal. Balances lipophilicity and ionization (e.g., Sulfamethoxazole).
Phenyl (Electron Withdrawing) < 6.0LowHigh potency CA binding; potential solubility issues.

Synthetic Protocols

Method A: Classical Nucleophilic Substitution (General Protocol)

Best for: Primary and secondary amines with high nucleophilicity.

Reagents:

  • Sulfonyl Chloride (

    
     equiv)
    
  • Amine (

    
     equiv)
    
  • Base: Pyridine (

    
     equiv) or Triethylamine (
    
    
    
    equiv) + DMAP (
    
    
    equiv)
  • Solvent: DCM or THF (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the amine in anhydrous DCM.
    
  • Base Addition: Add triethylamine (or pyridine). If the amine is sterically hindered, add catalytic DMAP (4-dimethylaminopyridine).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add sulfonyl chloride dropwise (diluted in DCM if solid) to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Method B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

Best for: Coupling sulfonamides with aryl halides (creating


-aryl sulfonamides) where nucleophilic substitution fails.

Reagents:

  • Aryl Bromide/Iodide (

    
     equiv)
    
  • Primary Sulfonamide (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    equiv)[4]
  • Ligand: Xantphos or BINAP (

    
     equiv)
    
  • Base:

    
     (
    
    
    
    equiv) - Critical: Weaker bases often fail.
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Purging: Charge a Schlenk tube with Aryl Bromide, Sulfonamide, Base, Catalyst, and Ligand. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Heating: Seal and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via flash column chromatography.

Visualizing the Synthetic Workflow:

SyntheticWorkflow Start Target: Sulfonamide Synthesis CheckAmine Substrate Analysis: Is the Nitrogen source an Amine or Sulfonamide? Start->CheckAmine AminePath Amine Nucleophile (R-NH2) CheckAmine->AminePath SulfonamidePath Sulfonamide Nucleophile (R-SO2NH2) CheckAmine->SulfonamidePath CheckElectrophile1 Electrophile: Sulfonyl Chloride? AminePath->CheckElectrophile1 CheckElectrophile2 Electrophile: Aryl Halide? SulfonamidePath->CheckElectrophile2 MethodA Method A: Nucleophilic Substitution (Base: Pyridine/TEA) CheckElectrophile1->MethodA Yes MethodB Method B: Buchwald-Hartwig Coupling (Pd(OAc)2 / Cs2CO3) CheckElectrophile2->MethodB Yes

Caption: Decision tree for selecting between Classical Substitution (Method A) and Pd-Catalyzed Coupling (Method B) based on starting materials.

Therapeutic Applications & Assays

Antibacterial: Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides act as antimetabolites, mimicking pABA to block folate synthesis.[5]

Mechanism of Action:

  • Competition: Sulfonamide competes with pABA for the active site of DHPS.[5]

  • Dead-End Product: DHPS catalyzes the reaction of the sulfonamide with dihydropterin pyrophosphate (DHPP), creating a stable adduct that cannot be processed by Dihydrofolate Reductase (DHFR).

  • Result: Depletion of tetrahydrofolate

    
     Inhibition of DNA synthesis.
    

Visualizing the Pathway:

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) pABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Normal Path DeadEnd Dead-End Adduct (Inactive) DHPS->DeadEnd Inhibition Path Sulfonamide Sulfonamide Drug (Inhibitor) Sulfonamide->DHPS Competes with pABA

Caption: Mechanism of Action showing Sulfonamides competing with pABA at the DHPS enzyme interface.

Protocol: DHPS Inhibition Assay (Colorimetric)

  • Principle: Measures the release of pyrophosphate (PPi) during the condensation of pABA and DHPP. PPi is quantified using a colorimetric reagent (e.g., Malachite Green).

  • Reagents: Recombinant DHPS, DHPP (

    
    ), pABA (
    
    
    
    ), Test Compounds.
  • Steps:

    • Incubate DHPS with test sulfonamide in assay buffer (50 mM Tris-HCl, pH 7.6, 10 mM

      
      ) for 10 min at 37°C.
      
    • Initiate reaction by adding substrates (DHPP + pABA).

    • Incubate for 20 min.

    • Stop reaction with Malachite Green reagent (acidic).

    • Measure Absorbance at 620 nm.

    • Data Analysis: Calculate

      
       by plotting % Inhibition vs. Log[Concentration].
      
Anticancer/Diuretic: Carbonic Anhydrase (CA) Inhibition

Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn


 ion in the CA active site, displacing the catalytic water molecule/hydroxide ion required for 

hydration.[6]

Protocol: Esterase Activity Assay (Colorimetric)

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow). Inhibitors reduce the rate of yellow color formation.

  • Reagents: Purified CA (Isoform II or IX), p-NPA (3 mM), Assay Buffer (Tris-Sulfate, pH 7.6).

  • Steps:

    • Prepare 96-well plate with enzyme and inhibitor (incubate 15 min).

    • Add substrate (p-NPA).

    • Monitor Absorbance at 400 nm kinetically for 30 min.

    • Validation: Use Acetazolamide as a positive control (Standard

      
       against hCA II).
      

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Method A) Hydrolysis of Sulfonyl ChlorideEnsure reagents are anhydrous. Check chloride quality (should not smell of acid).
No Reaction (Method B) Catalyst Poisoning / OxidationUse fresh catalyst. Ensure rigorous degassing (Ar/N2). Try Xantphos ligand for difficult substrates.
Inconsistent

(CA Assay)
Buffer pH DriftCA activity is highly pH dependent. Ensure buffer is exactly pH 7.4–7.6.
Precipitation in Assay Compound InsolubilityCheck DMSO tolerance of the enzyme (usually <5%). Verify compound solubility at tested concentrations.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Seydel, J. K. (1968).[7] Sulfonamides, structure-activity relationship, and mode of action.[1][7][8] Journal of Pharmaceutical Sciences, 57(9), 1455–1478. Link

  • Fors, B. P., et al. (2008).[9] Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. Link

  • Hevener, K. E., et al. (2018). Validation of molecular docking programs for protein-ligand combinations with sulfonamide-containing ligands. Journal of Chemical Information and Modeling, 58(2), 396-411. Link

  • Bermingham, A., & Derrick, J. P. (2002).[5] The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. BioEssays, 24(7), 637-648. Link

Sources

derivatization of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-SULF-042

Executive Summary

This guide details the strategic derivatization of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide , a prototypical sulfonamide scaffold with potential Carbonic Anhydrase (CA) inhibitory activity. While the sulfonamide moiety (


) typically coordinates zinc in the CA active site, the 

-disubstitution in this specific molecule directs the focus to the meta-aniline (

) as the sole handle for bioconjugation.

Unlike aliphatic amines (e.g., lysine residues), the aromatic amine (aniline) on this scaffold possesses significantly reduced nucleophilicity due to resonance delocalization. Standard protein labeling protocols using NHS-esters at pH 7.4 will likely fail or proceed with poor yields. This guide provides optimized chemical workflows using Isothiocyanates and High-pH/Catalytic strategies to generate high-affinity fluorescent probes and biotinylated tools for bioassays.

Chemical Logic & Retrosynthetic Analysis

The Nucleophile Challenge

The core challenge is the reactivity difference between the target aniline and standard bioconjugation reagents.

  • Aliphatic Amine

    
    :  ~10.5 (Highly nucleophilic at pH > 8.0).
    
  • Aniline (Aromatic Amine)

    
    :  ~4.6 (Poor nucleophile; lone pair delocalized into the ring).
    

Implication: You cannot rely on aqueous buffers alone. Reactions must be driven in organic solvents (DMF/DMSO) with organic bases (Pyridine, DIPEA) or using highly reactive electrophiles like Isothiocyanates (ITC) rather than standard NHS esters.

Structural Considerations
  • Sulfonamide Core: The

    
    -butyl-
    
    
    
    -phenyl substitution creates a bulky hydrophobic domain. Derivatization at the meta-position (3-amino) extends the linker away from the zinc-binding pocket, minimizing interference with the pharmacophore.
  • Linker Strategy: For biotinylation, a "Long Chain" (LC) spacer is mandatory to prevent steric clashes between the avidin/streptavidin complex and the target protein.

Protocol A: Fluorescent Labeling (FITC Conjugation)

Objective: Synthesize a fluorescent tracer for Fluorescence Polarization (FP) binding assays. Chemistry: Reaction of the aniline with Fluorescein Isothiocyanate (FITC) to form a stable thiourea linkage.

Materials
  • Scaffold: 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide (10 mg, ~33 µmol).

  • Fluorophore: FITC Isomer I (1.2 equivalents).

  • Solvent: Anhydrous Pyridine (acts as both solvent and catalyst).

  • Quenching: Ethanolamine.

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mg of the scaffold in 500 µL of anhydrous Pyridine in a light-protected microcentrifuge tube.

    • Note: Pyridine is preferred over DMF here as it enhances the nucleophilicity of the aniline.

  • Addition: Add 15.4 mg (1.2 eq) of FITC powder directly to the solution. Vortex until fully dissolved.

  • Reaction: Incubate at 50°C for 4–6 hours with continuous agitation.

    • Critical: Unlike aliphatic amines, this reaction requires heat to drive the thiourea formation to completion.

  • Monitoring: Spot 1 µL on a TLC plate (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the starting amine (ninhydrin stain) and the appearance of a new fluorescent spot (

    
     ~0.4).
    
  • Quenching: Add 50 µL of Ethanolamine to scavenge unreacted FITC. Incubate for 30 mins.

  • Purification:

    • Method: Preparative HPLC (C18 Column).

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA).

    • Collection: Collect the major yellow peak. Lyophilize to obtain the orange powder.

QC Criteria
ParameterMethodAcceptance Criteria
Purity HPLC (254 nm & 490 nm)> 95%
Identity LC-MS (ESI+)Mass shift:

Fluorescence SpectrofluorometerEx/Em Max: 494/520 nm (in PBS pH 7.4)

Protocol B: Biotinylation (Affinity Tagging)

Objective: Create a "bait" molecule for Streptavidin pull-down assays to identify off-target binding or validate target engagement. Chemistry: Acylation using NHS-LC-Biotin with base catalysis.

Materials
  • Scaffold: 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide.

  • Reagent: NHS-LC-Biotin (Succinimidyl-6-(biotinamido)hexanoate).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF.[2][3][4]

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of scaffold in 500 µL anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Why DMAP? DMAP forms a highly reactive acyl-pyridinium intermediate, which is necessary to acylate the sluggish aniline nitrogen.

  • Coupling: Add NHS-LC-Biotin (1.5 eq).

  • Incubation: Stir at Room Temperature for 16–24 hours .

    • Note: Heating is risky here as it may degrade the NHS ester before it reacts. Time is the driver.

  • Work-up: Dilute reaction 10x with Ethyl Acetate. Wash 3x with 1N HCl (to remove DMAP/DIPEA) and 1x with Brine.

  • Purification: Flash Chromatography (Silica Gel). Elute with DCM:MeOH (95:5).

Visual Workflows (Graphviz)

Chemical Derivatization Pathway

This diagram illustrates the divergent synthesis routes based on the desired bioassay application.

Derivatization_Pathways Scaffold 3-amino-N-butyl- N-phenylbenzene- 1-sulfonamide Aniline Reactive Center: Meta-Aniline (-NH2) Scaffold->Aniline FITC Reagent: FITC (Isothiocyanate) Aniline->FITC Pyridine, 50°C Biotin Reagent: NHS-LC-Biotin (+ DMAP Catalyst) Aniline->Biotin DMF, DIPEA, 24h Thiourea Product A: Fluorescent Probe (Thiourea Linkage) FITC->Thiourea Amide Product B: Affinity Bait (Amide Linkage) Biotin->Amide Assay_FP Application: Fluorescence Polarization (Binding Kinetics) Thiourea->Assay_FP Assay_PD Application: Streptavidin Pull-Down (Target ID) Amide->Assay_PD

Caption: Divergent synthesis strategies for generating fluorescent (Protocol A) and affinity (Protocol B) tools from the sulfonamide scaffold.

Bioassay Logic: Fluorescence Polarization

This diagram explains the mechanism of action for the validated probe in a competitive binding assay.

FP_Assay_Logic Free_Probe Free Tracer (Rapid Rotation) Bound_Probe Protein-Tracer Complex (Slow Rotation) Free_Probe->Bound_Probe + Protein Low_P Low Polarization (mP) (Baseline) Free_Probe->Low_P Displaced Displaced Tracer (Rapid Rotation) Bound_Probe->Displaced + Inhibitor High_P High Polarization (mP) (Binding Event) Bound_Probe->High_P Drop_P Drop in Polarization (Competition) Displaced->Drop_P Protein Target Protein (e.g., Carbonic Anhydrase) Protein->Bound_Probe Inhibitor Test Compound (Unknown Affinity) Inhibitor->Displaced Competes

Caption: Fluorescence Polarization (FP) principle. Binding of the probe increases polarization; addition of a competitive inhibitor restores low polarization.

Bioassay Application: Determination

Once the FITC-derivative is synthesized (Protocol A), use this protocol to validate binding affinity.

  • Buffer: PBS pH 7.4 + 0.01% Triton X-100 (to prevent non-specific aggregation).

  • Tracer Concentration: Fix the FITC-Probe at 10 nM.

  • Protein Titration: Prepare a serial dilution of the target protein (e.g., Carbonic Anhydrase II) from 0 nM to 10 µM.

  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm) on a plate reader.

  • Data Analysis: Plot mP vs. log[Protein]. Fit to a sigmoidal dose-response curve to determine the

    
    .
    
    • Validation: The

      
       of the probe should be within 1-order of magnitude of the parent scaffold. If 
      
      
      
      increases drastically (>100x), the derivatization (FITC) is sterically hindering the binding pocket.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on amine reactivity and isothiocyanate chemistry).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context on sulfonamide binding modes).

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. (General guidelines for NHS/ITC labeling).

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (Specifics on pH dependence and solvent choice).

  • Koutnik, P., et al. (2017).[5] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.[5] (Example of sulfonamide-based fluorescent probes).

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Poor Cell Permeability of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to helping you navigate one of the most common hurdles in the development of sulfonamide-based therapeutics: poor cell permeability. This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies to diagnose and overcome permeability issues in your research.

Section 1: Frequently Asked Questions - First-Line Troubleshooting

This section addresses the most common initial questions researchers face when poor permeability is suspected.

Q1: Why do my sulfonamide compounds often show poor cell permeability?

A: The challenge with sulfonamides is rooted in their inherent physicochemical properties, which are often at odds with the requirements for efficient passive diffusion across the lipid bilayer of a cell membrane.[1][2][3] Drug penetration across membranes is a complex process governed by several key factors.[3][4]

The primary determinants include the molecule's size, lipophilicity, solubility, ionization state (pKa), and its capacity for forming hydrogen bonds.[1][2][3][4] Sulfonamides typically possess characteristics that are unfavorable for permeability:

  • High Polarity & Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) itself is highly polar and contains both hydrogen bond donors (HBD) and acceptors (HBA). A high hydrogen bond-forming capacity is a known predictor of poor mucosal permeation.[1] These characteristics favor interaction with the aqueous environment over partitioning into the hydrophobic cell membrane.

  • Ionization State: Many sulfonamides are weak acids.[5] Depending on the physiological pH and the compound's pKa, a significant portion of the molecules can exist in an ionized (charged) state.[6] The ionized form is considerably less lipophilic and struggles to cross the cell membrane, whereas the unionized form has higher permeability.[5][6] Optimal permeability for sulfonamides is often seen when their pKa is in the range of 6.6 to 7.4, allowing for a sufficient population of the unionized, lipophilic species to exist.[5]

  • Low Lipophilicity: While a degree of lipophilicity is required for a molecule to be willing to enter the lipid membrane, many potent sulfonamides are designed for target engagement that favors polarity, leading to a low partition coefficient (logP).[2][6]

Below is a diagram illustrating the key physicochemical hurdles for sulfonamide permeability.

G cluster_Compound Sulfonamide Compound cluster_Barriers Cell Membrane Barriers Compound Core Sulfonamide Structure Polarity High Polarity (SO₂NH₂ group) Compound->Polarity contributes to HBD Hydrogen Bond Donors/Acceptors Compound->HBD possesses Ionization Unfavorable pKa (Ionized at pH 7.4) Compound->Ionization determines Lipophilicity Low Lipophilicity (Low logP) Compound->Lipophilicity results in Outcome Poor Cell Permeability Polarity->Outcome HBD->Outcome Ionization->Outcome Lipophilicity->Outcome

Caption: Physicochemical properties of sulfonamides contributing to poor cell permeability.

Q2: My compound is highly potent in a biochemical/enzymatic assay but shows weak activity in a cell-based assay. How do I confirm that permeability is the issue?

A: This is a classic scenario pointing towards poor membrane permeability or active efflux. To systematically diagnose the problem, you should conduct a direct permeability assessment. The goal is to quantify the rate at which your compound crosses a biological barrier.

The most common and reliable methods are in vitro permeability assays that model the intestinal epithelium, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or, more biologically relevant, cell-based transwell assays using Caco-2 or MDCK cell monolayers.[7] These experiments will yield an apparent permeability coefficient (Papp), a quantitative measure of permeability. Comparing your compound's Papp value to those of well-characterized high and low permeability control compounds will provide a definitive answer.

Q3: What are the standard in vitro models for assessing cell permeability, and which one should I choose?

A: There are two primary systems used in early drug discovery to assess permeability.[8] The choice depends on the specific question you are asking (passive diffusion vs. active transport) and your required throughput.

Assay TypePrincipleProsConsBest For
PAMPA (Parallel Artificial Membrane Permeability Assay)A non-cell-based assay using a synthetic membrane coated with lipids to model passive diffusion.High throughput, low cost, excellent for ranking compounds based on passive permeability.Lacks biological transporters (uptake/efflux) and enzymes; cannot predict active transport.Early-stage screening of many compounds to assess passive diffusion potential.
Caco-2 Transwell Assay Uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) grown on a semipermeable filter.[7] These cells differentiate to form tight junctions and express efflux transporters (e.g., P-glycoprotein).Gold standard for predicting human intestinal absorption.[7] Measures both passive diffusion and active transport (efflux).Lower throughput, more expensive, requires 21 days for cell differentiation.Lead optimization; determining if a compound is a substrate for efflux pumps.
MDCK Transwell Assay Uses Madin-Darby canine kidney (MDCK) cells.[7] Often engineered to overexpress specific transporters like MDR1 (P-gp).Faster cell growth than Caco-2. Ideal for specifically studying P-gp-mediated efflux.[7]Not of human origin, may not represent the full transporter profile of the human intestine.Identifying specific interactions with the P-gp efflux pump.

Section 2: In-Depth Troubleshooting and Experimental Protocols

This section provides detailed workflows for assessing and improving the permeability of your sulfonamide compounds.

Guide 1: Quantitative Assessment of Permeability

Accurate measurement is the first step to solving the problem. Below are standardized protocols for the Caco-2 and PAMPA assays.

Experimental Protocol: Caco-2 Transwell Permeability Assay

This protocol is designed to measure the bidirectional permeability of a compound and calculate the efflux ratio.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound, high permeability control (e.g., Propranolol), low permeability control (e.g., Lucifer Yellow)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter.[9] TEER values should be >200 Ω·cm².

    • Alternatively, perform a Lucifer Yellow flux assay. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s. Discard any wells that do not meet these criteria.

  • Permeability Experiment (A-B Direction):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Add transport buffer containing your test compound and controls to the apical (donor) chamber (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.2 mL).

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers for concentration analysis by LC-MS/MS.

  • Permeability Experiment (B-A Direction):

    • Simultaneously, perform the experiment in the reverse direction.

    • Add transport buffer containing your test compound and controls to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as in step 3.

  • Data Analysis:

    • Calculate the Papp value using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

        • A is the surface area of the membrane.

        • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B-A) / Papp (A-B)

      • An ER > 2 is generally considered an indication that the compound is a substrate for active efflux.[10]

Interpreting Your Permeability Data

The Papp value you calculate provides a clear classification of your compound's permeability.

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
< 1.0Low< 30%
1.0 - 10.0Moderate30% - 80%
> 10.0High> 80%
Guide 2: Strategies for Improving Sulfonamide Permeability

If your compound is confirmed to have low permeability, several scientifically grounded strategies can be employed.

Strategy 1: Structural Modification (Lead Optimization)

This involves rationally altering the chemical structure to improve its physicochemical properties.[11]

  • Issue: High Polarity / Excessive Hydrogen Bonding

    • Causality: The energy required to break the hydrogen bonds with water and enter the lipophilic membrane is too high.

    • Solution:

      • Masking Polar Groups: Temporarily or permanently replace polar functional groups (like -NH or -OH) with less polar ones. For example, methylation or acylation of the sulfonamide nitrogen can reduce HBD capacity, though this may impact target binding and must be carefully evaluated.

      • Introduce Intramolecular Hydrogen Bonds: Design the molecule so that a hydrogen bond can form within the molecule itself. This satisfies the H-bonding potential internally, reducing interactions with water and effectively lowering the polar surface area, which can improve permeability.[1]

  • Issue: Unfavorable Ionization at Physiological pH

    • Causality: As described by the Henderson-Hasselbalch equation, if the compound's pKa results in a high percentage of the ionized species at pH 7.4, permeability will be low.[6]

    • Solution:

      • Modify Electron-Withdrawing/Donating Groups: The pKa of the sulfonamide proton is highly sensitive to the electronics of the attached aromatic or heterocyclic ring. Adding electron-withdrawing groups to the ring will make the sulfonamide proton more acidic (lower pKa), while electron-donating groups will make it less acidic (higher pKa).[12] By tuning the pKa, you can shift the equilibrium towards the more permeable, unionized form.

Strategy 2: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[13] This is an excellent strategy when the parent molecule's structure is optimal for target binding but poor for absorption.[13][14]

  • Causality: The parent sulfonamide is too polar to cross the cell membrane efficiently.

  • Solution: Attach a lipophilic promoiety to a polar functional group on the sulfonamide. This new, more lipophilic molecule can cross the cell membrane via passive diffusion. Once inside the cell, endogenous enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active sulfonamide at its site of action.[13] Succinylsulfathiazole is a classic example where a succinyl group is added to create a prodrug of sulfathiazole, which is then hydrolyzed by intestinal enzymes.[13]

Below is a diagram illustrating a generic prodrug activation strategy.

G cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Prodrug Lipophilic Prodrug (Sulfonamide-Pro-moiety) ActiveDrug Active Sulfonamide (Polar) ReleasedMoiety Released Pro-moiety Prodrug_ext Lipophilic Prodrug Prodrug_int Lipophilic Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Enzyme Intracellular Enzymes (e.g., Esterases) Prodrug_int->Enzyme is substrate for Enzyme->ReleasedMoiety also releases ActiveDrug_int Active Sulfonamide Enzyme->ActiveDrug_int cleaves to release Target Intracellular Target ActiveDrug_int->Target Binds to Target G Start Start: Potent in Biochemical Assay, Weak in Cell-Based Assay PermeabilityAssay Perform Bidirectional Caco-2 Permeability Assay Start->PermeabilityAssay Decision1 Analyze P_app (A-B) and Efflux Ratio (ER) PermeabilityAssay->Decision1 LowPerm Result: Low P_app (e.g., <1.0 x 10⁻⁶ cm/s) ER < 2 Decision1->LowPerm Low Permeability HighEfflux Result: Moderate/High P_app ER > 2 Decision1->HighEfflux High Efflux GoodPerm Result: High P_app ER < 2 Decision1->GoodPerm Good Permeability Strategy_LowPerm Implement Strategies: 1. Structural Modification (↓Polarity, Tune pKa) 2. Prodrug Approach LowPerm->Strategy_LowPerm Strategy_HighEfflux Confirm with Efflux Inhibitor. If confirmed, modify structure to avoid transporter recognition. HighEfflux->Strategy_HighEfflux Strategy_GoodPerm Permeability is NOT the issue. Investigate other causes: - Cell-specific metabolism - Target engagement in cellular context - Assay artifact GoodPerm->Strategy_GoodPerm End Re-evaluate Optimized Compound Strategy_LowPerm->End Strategy_HighEfflux->End

Caption: A systematic workflow for diagnosing and addressing sulfonamide permeability issues.

References

  • Malan, S.F., Chetty, D.J., & du Plessis, J. (2002). Physicochemical properties of drugs and membrane permeability: review article. South African Journal of Science. [Link]

  • Szymanski, S., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. [Link]

  • Loftsson, T., & Jonsdottir, S. (2023). Physicochemical properties of drugs and membrane permeability. ResearchGate. [Link]

  • Malan, S.F., Chetty, D.J., & du Plessis, J. (2002). Physicochemical properties of drugs and membrane permeability : review article. Semantic Scholar. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Pharmarecipereview. (n.d.). Prodrug Strategies: Enhancing Drug Delivery with Succinylsulfathiazole. [Link]

  • Malan, S.F., Chetty, D.J., & du Plessis, J. (2002). Physicochemical properties of drugs and membrane permeability : review article. South African Journal of Science. [Link]

  • Komarova, Y., & Malik, A.B. (2010). Methods for Measuring Permeability. Regulation of Endothelial Barrier Function. [Link]

  • Lin, R-Z., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. [Link]

  • Lapek, J.D., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]

  • Lapek, J.D., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]

  • Di, L., & Kerns, E.H. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • Nishida, N., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • Khan, M.S.Y., et al. (2002). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Scientia Pharmaceutica. [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]

  • Moa Abdo. (2022). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube. [Link]

  • Dr. P. S. Zade. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Murray, J.B., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. [Link]

  • ResearchGate. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Wang, F., et al. (2022). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. International Journal of Molecular Sciences. [Link]

  • De Smedt, S., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Venter, H., et al. (2021). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Maren, T.H., et al. (1978). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Experimental Eye Research. [Link]

  • Isherwood, F., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • Research Square. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Venter, H., et al. (2021). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Pharmacy D. (2021). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube. [Link]

  • Al-Bayati, L., & Al-Karagoly, H. (2022). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. [Link]

  • bioRxiv. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. [Link]

  • Pharmacy Intelligence. (2022). Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. YouTube. [Link]

  • Fujita, T., & Hansch, C. (1967). Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. Semantic Scholar. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • Isherwood, F., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • Pang, Z., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2023). Sulfonamide resistance: Mechanisms and trends. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

Sources

minimizing off-target effects of novel sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Inhibitor Optimization Current Status: Online | Senior Application Scientist: Dr. Aris Thorne

Welcome to the Sulfonamide Design & Optimization Hub

User: Research Scientist / Medicinal Chemist Ticket ID: SULF-OPT-2024 Subject: Minimizing Off-Target Effects (Carbonic Anhydrase & CYP450)

Abstract: You are encountering "dirty" binding profiles in your novel sulfonamide series. While the sulfonamide moiety (


) is a privileged scaffold for targets like kinases or proteases, it acts as a "zinc hook," inherently attracting metalloenzymes—specifically Carbonic Anhydrases (CAs)—and metabolizing enzymes like CYP2C9. This guide provides the diagnostic logic, structural workarounds, and validation protocols to clean up your lead compounds.

Part 1: Diagnostic Triage (Is it an Off-Target Issue?)

Before altering your scaffold, confirm the source of the noise. Use this table to correlate your experimental observations with likely off-target culprits.

Observation (Symptom)Probable Off-Target CauseThe Mechanism
Cytotoxicity >> Potency Carbonic Anhydrase (CA) I/II Pan-inhibition of cytosolic CAs (I/II) disrupts intracellular pH homeostasis, causing non-specific apoptosis unrelated to your target.
Poor PK / Rapid Clearance CYP2C9 Binding The anionic form of sulfonamide binds electrostatically to Arg108 in CYP2C9, accelerating metabolism or causing drug-drug interactions.
"Sticky" SAR Plasma Protein Binding High affinity for Human Serum Albumin (HSA) due to the acidic proton (

) of the sulfonamide nitrogen.
Visual Disturbances (in vivo) CA Inhibitory Activity Inhibition of retinal CA isoforms (similar to acetazolamide side effects).

Part 2: Structural Optimization (SAR) Support

Q: My primary sulfonamide is essential for target binding, but it hits CA II with nanomolar affinity. How do I dial out the CA activity without killing target potency?

A: Implement the "Tail Approach" to exploit isoform-specific hydrophobic pockets.

The primary sulfonamide coordinates the Zinc ion (


) in the CA active site. You cannot easily remove this interaction without losing the sulfonamide character. Instead, you must induce steric clashes  or hydrophobic mismatches  with the CA active site entrance while preserving binding to your intended target.

The "Tail Approach" Strategy: Carbonic anhydrases have a "hydrophobic half" and a "hydrophilic half" at the active site entrance.

  • Elongate the Molecule: Attach a "tail" (linker + terminal group) to the benzene ring bearing the sulfonamide.

  • Target the Rim: The tail should be designed to interact with the unique amino acid residues at the rim of your specific target, while clashing with the conserved residues (like Phe131 in hCA II) of the off-target.

  • Substitution Pattern: Shift the sulfonamide from para- to meta- or ortho- relative to the bulk of your molecule. This alters the vector of the

    
     coordination, often drastically reducing CA affinity (
    
    
    
    can shift from nM to
    
    
    ).

Q: I am seeing strong CYP2C9 inhibition. Is this lipophilicity-driven?

A: It is Electrostatic AND Lipophilic. CYP2C9 prefers anionic substrates. At physiological pH, many sulfonamides exist in equilibrium with their deprotonated (anionic) form.

  • The Fix: Increase the

    
     of the sulfonamide group (making it less acidic) by adding electron-donating groups (alkyls) to the adjacent phenyl ring. This keeps the molecule neutral at pH 7.4, reducing affinity for the cationic Arg108 residue in the CYP2C9 active site.
    
Visualizing the Optimization Workflow

Selectivity_Loop Start Lead Sulfonamide (High Target Potency) Screen Off-Target Panel (hCA I/II, CYP2C9) Start->Screen Decision Selectivity Ratio > 100x? Screen->Decision SAR_Path1 CA Liability: Apply 'Tail Approach' (Steric Clashes) Decision->SAR_Path1 No (CA Hit) SAR_Path2 CYP Liability: Modulate pKa (e- Donating Groups) Decision->SAR_Path2 No (CYP Hit) Validation Thermodynamic Profiling (ITC / SPR) Decision->Validation Yes Synthesis Synthesize Analogs SAR_Path1->Synthesis SAR_Path2->Synthesis Synthesis->Screen Iterate

Figure 1: Iterative optimization loop for filtering out CA and CYP liabilities using structural modifications.

Part 3: Assay Troubleshooting (The "Self-Validating" Protocol)

Q: My CA inhibition data is inconsistent. The


 shifts between runs. What is wrong? 

A: You are likely experiencing "Esterase Drift" or Spontaneous Hydrolysis. Carbonic Anhydrase acts as an esterase on 4-nitrophenyl acetate (4-NPA). This assay is convenient but prone to artifacts if the substrate degrades or if the buffer pH drifts.

Protocol: The Stabilized CA Esterase Assay

Use this protocol to definitively rule out CA off-target binding.

Reagents:

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Recombinant hCA I or II (Commercial).

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Strict control).

Step-by-Step Methodology:

  • Substrate Prep (Critical Checkpoint): Dissolve 4-NPA in Acetonitrile (MeCN) to 100 mM. Do not use DMSO if possible, as it can inhibit CAs at high concentrations. Dilute to 3 mM in assay buffer immediately before use.

    • Self-Validation: Measure the absorbance of the substrate-only well at 400nm. If

      
       at T=0, your substrate has hydrolyzed. Discard and remake. 
      
  • Incubation: Mix Inhibitor + Enzyme in 96-well plate. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 4-NPA solution. Final volume 200

    
    .
    
  • Detection: Kinetic read at 400 nm (formation of 4-nitrophenolate) every 30s for 15 mins.

  • Data Processing:

    • Calculate initial velocity (

      
      ) from the linear portion (first 2-5 mins).
      
    • Mandatory Control: Run Acetazolamide (standard) as a positive control. If Acetazolamide

      
       is not within 2-fold of literature (approx 10-12 nM for hCA II), invalidate the run .
      

Part 4: Advanced Characterization (Thermodynamics)

Q: I have a selective compound, but is the binding "real" or non-specific aggregation?

A: Use Isothermal Titration Calorimetry (ITC) to read the "Thermodynamic Signature."

Sulfonamide binding to CA is characteristically Enthalpy-driven (


) due to the formation of the Zn-N bond and hydrogen networks.
  • Specific Binding Signature: High favorable Enthalpy (

    
     is large negative), unfavorable Entropy (
    
    
    
    ) due to ordering of the active site.
  • Non-Specific/Promiscuous Binding: Often Entropy-driven (

    
    ) due to hydrophobic desolvation (the "grease ball" effect).
    

Action: If your novel inhibitor shows a flat Enthalpy profile or is purely Entropy-driven, it is likely binding non-specifically to the protein surface rather than the catalytic zinc.

Visualizing the Binding Mechanism

Binding_Mechanism cluster_offtarget Off-Target Risk Zone Zn Active Site Zn(II) Sulfonamide Sulfonamide (-SO2NH-) Sulfonamide->Zn Coordination (Enthalpy Source) Water Displaced Water (H2O) Sulfonamide->Water Displacement Glu106 Glu-106 (Thr199 Network) Sulfonamide->Glu106 H-Bonding (Specificity) Hydrophobic_Pocket Hydrophobic Pocket (Non-Specific) Tail Inhibitor Tail Tail->Hydrophobic_Pocket Van der Waals (Entropy Driven)

Figure 2: Mechanistic view of Sulfonamide binding. Green arrow indicates the primary Enthalpic driver (Zinc coordination) essential for potency, while the grey box highlights the entropic hydrophobic interactions that must be tuned for selectivity.

References

  • Supuran, C. T. (2020).[1][2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[3] Journal of Medicinal Chemistry.[4][5] Link

  • Matulis, D., et al. (2010). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II.[6][7] Journal of Biophysical Chemistry. Link

  • Lewis, D. F., et al. (2004). Molecular modelling of CYP2C9 interactions with sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abcam Protocols. (2024). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) Protocol.[8]Link[8]

Sources

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